molecular formula C14H19N3O5 B11837394 Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside

Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B11837394
M. Wt: 309.32 g/mol
InChI Key: CQGBJEFAUYCHSG-KSTCHIGDSA-N
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Description

Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is a carbohydrate derivative that has garnered significant interest in the fields of organic chemistry and biomedicine. This compound is characterized by the presence of an azido group at the 2-position and a benzoyl group at the 3-position of the glucopyranoside ring. Its unique structure makes it a valuable intermediate in the synthesis of various glycosylated molecules and a potential candidate for biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps, starting from readily available carbohydrate precursorsThe benzoyl group is then introduced at the 3-position using benzoyl chloride in the presence of a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside involves its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of triazole linkages, which are valuable in the synthesis of bioconjugates and drug molecules. The azido group serves as a reactive handle for conjugation with alkyne-containing molecules, facilitating the formation of stable triazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties. The presence of both azido and benzoyl groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-ol

InChI

InChI=1S/C14H19N3O5/c1-20-14-11(16-17-15)13(12(19)10(7-18)22-14)21-8-9-5-3-2-4-6-9/h2-6,10-14,18-19H,7-8H2,1H3/t10-,11-,12-,13-,14+/m1/s1

InChI Key

CQGBJEFAUYCHSG-KSTCHIGDSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)N=[N+]=[N-]

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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